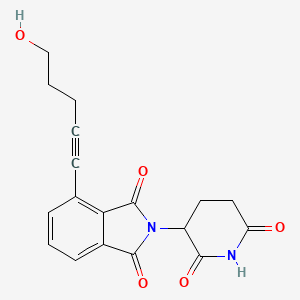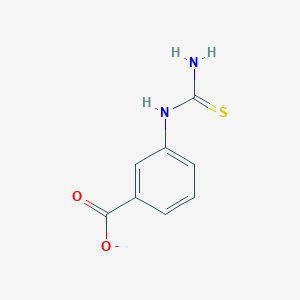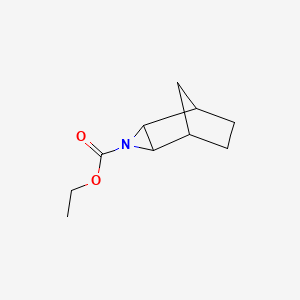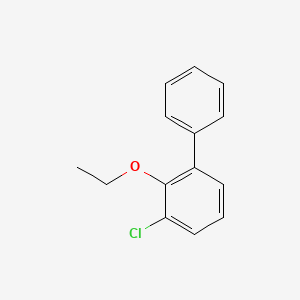
3-Chloro-2-ethoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-ethoxy-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family It is characterized by the presence of a chlorine atom at the third position and an ethoxy group at the second position on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-ethoxy-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Direct Chlorination and Ethoxylation: Another approach involves the direct chlorination of biphenyl followed by ethoxylation.
Industrial Production Methods: Industrial production of 3-Chloro-2-ethoxy-1,1’-biphenyl often relies on scalable and cost-effective methods such as the Suzuki-Miyaura coupling. This method is favored due to its high yield and the availability of reagents .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Chloro-2-ethoxy-1,1’-biphenyl can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the biphenyl core.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of biphenyl quinones or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its unique structural features.
Industry:
Mecanismo De Acción
The mechanism by which 3-Chloro-2-ethoxy-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The chlorine and ethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to various substrates . The pathways involved often include electrophilic aromatic substitution and coordination to metal centers in catalytic processes .
Comparación Con Compuestos Similares
2-Chloro-1,1’-biphenyl: Similar structure but lacks the ethoxy group, resulting in different chemical properties and reactivity.
4-Chloro-2-ethoxy-1,1’-biphenyl: The position of the chlorine atom is different, affecting its reactivity and applications.
Propiedades
Fórmula molecular |
C14H13ClO |
|---|---|
Peso molecular |
232.70 g/mol |
Nombre IUPAC |
1-chloro-2-ethoxy-3-phenylbenzene |
InChI |
InChI=1S/C14H13ClO/c1-2-16-14-12(9-6-10-13(14)15)11-7-4-3-5-8-11/h3-10H,2H2,1H3 |
Clave InChI |
OTKUCULRIUQMPL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC=C1Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide](/img/structure/B14760355.png)
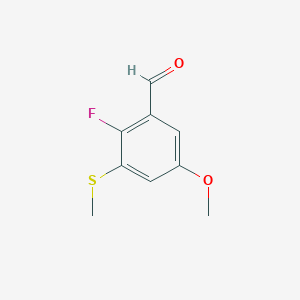
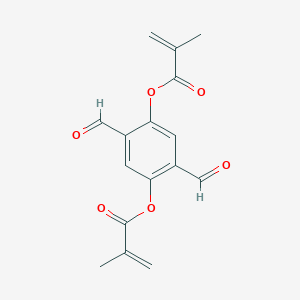
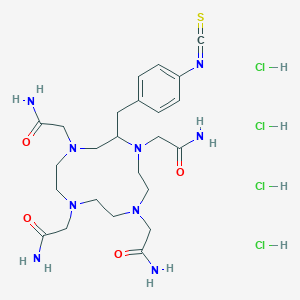
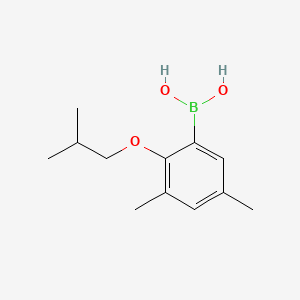
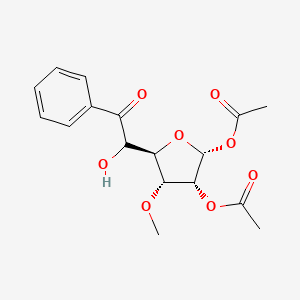

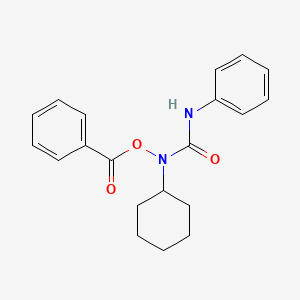

![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760410.png)

